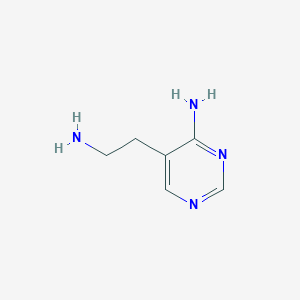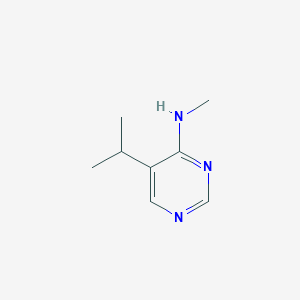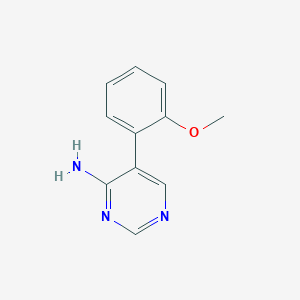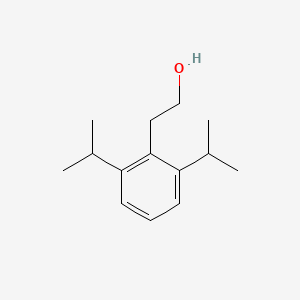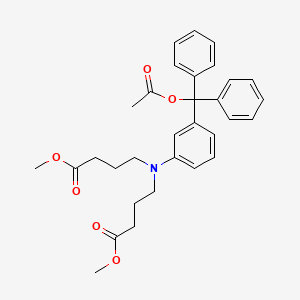
Dimethyl 4,4'-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate is a complex organic compound with a molecular formula of C31H35NO6. It contains 73 atoms, including 35 hydrogen atoms, 31 carbon atoms, 1 nitrogen atom, and 6 oxygen atoms
Vorbereitungsmethoden
The synthesis of Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate involves multiple steps. One common synthetic route includes the reaction of 3-(acetoxydiphenylmethyl)phenylamine with dibutanoic acid in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux and using a solvent such as dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, using reagents like sodium methoxide or sodium ethoxide.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate include:
Dimethyl 4,4’-dimethoxybiphenyl-3,3’-dicarboxylate: This compound has a similar biphenyl structure but with different functional groups.
Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate: This compound differs by having hydroxyl groups instead of acetoxy groups.
The uniqueness of Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C31H35NO6 |
|---|---|
Molekulargewicht |
517.6 g/mol |
IUPAC-Name |
methyl 4-[3-[acetyloxy(diphenyl)methyl]-N-(4-methoxy-4-oxobutyl)anilino]butanoate |
InChI |
InChI=1S/C31H35NO6/c1-24(33)38-31(25-13-6-4-7-14-25,26-15-8-5-9-16-26)27-17-10-18-28(23-27)32(21-11-19-29(34)36-2)22-12-20-30(35)37-3/h4-10,13-18,23H,11-12,19-22H2,1-3H3 |
InChI-Schlüssel |
IKMSUWUWLUGXBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC(=CC=C3)N(CCCC(=O)OC)CCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B15244802.png)
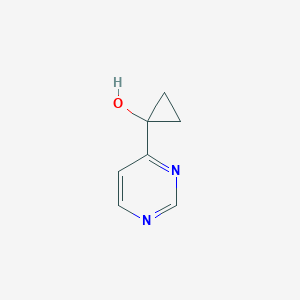
![5-[(2R,3R)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B15244812.png)
![1H,1'H-[2,2'-Biindole]-5,5',6,6'-tetraone](/img/structure/B15244818.png)
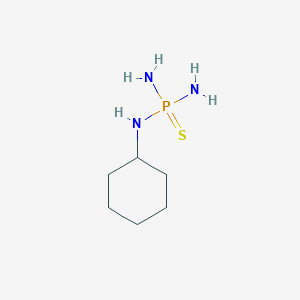
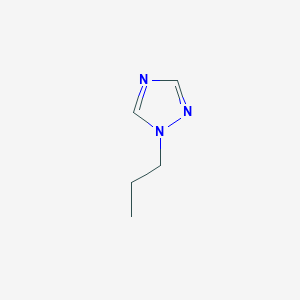
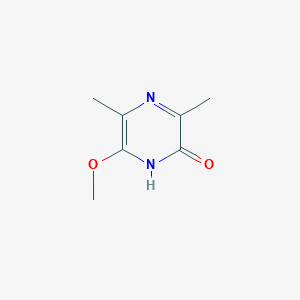
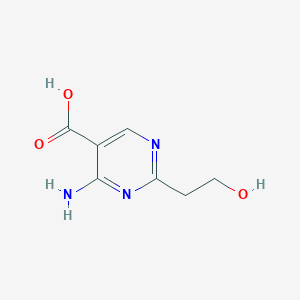
![2-Hydrazono-2H-pyrido[1,2-a]pyrimidine](/img/structure/B15244842.png)
